molecular formula C11H12O3 B2420734 3-(2-Methoxyphenyl)but-2-enoic acid CAS No. 133572-07-3

3-(2-Methoxyphenyl)but-2-enoic acid

Cat. No.: B2420734
CAS No.: 133572-07-3
M. Wt: 192.214
InChI Key: UWTDXUCLTQHOJU-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)but-2-enoic acid is a high-purity organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by its but-2-enoic acid structure substituted with a 2-methoxyphenyl group, as represented by the SMILES notation COc1ccccc1C(=CC(=O)O)C . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. In laboratory research, related but-2-enoic acid derivatives have demonstrated biological activity and are explored as intermediates in organic synthesis . For instance, structurally similar compounds have been identified as inhibitors of specific bacterial enzymes, such as the 2-hydroxychromene-2-carboxylate isomerase found in Pseudomonas putida , which plays a role in the naphthalene catabolic pathway . Furthermore, analogs of this chemical class serve as key precursors in synthesizing more complex heterocyclic systems, such as thiazole derivatives, which are of significant interest in medicinal chemistry for their potential biological activities . Researchers value this compound for its utility as a building block in the development of novel molecules for various biochemical and pharmacological studies. Proper handling procedures are required, and it should be stored according to the provided safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDXUCLTQHOJU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Methoxyphenyl but 2 Enoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation in But-2-enoic Acid Synthesis

The construction of the but-2-enoic acid backbone is a critical step in the synthesis of the target molecule and its derivatives. Various methods for carbon-carbon bond formation have been developed, including palladium-catalyzed reactions and classic condensation reactions.

Palladium-Catalyzed Carbonylation Approaches for Butenoic Acid Derivatives

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids and their derivatives. unipr.it These reactions involve the introduction of a carbonyl group (CO) into an organic molecule, often with high efficiency and selectivity. unipr.it In the context of butenoic acid synthesis, palladium catalysts can be employed in several ways.

One notable approach is the palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives. organic-chemistry.org This method allows for the synthesis of 4-aryl-3-butenoic acids through a carboxylic-acid-directed oxidative Heck reaction. organic-chemistry.org While not directly yielding the 3-aryl isomer, this methodology highlights the utility of palladium catalysis in functionalizing the butenoic acid scaffold. The reaction often utilizes a palladium(II) catalyst and an oxidant, such as copper acetate, to facilitate the catalytic cycle. organic-chemistry.org

Another relevant strategy involves the carbonylation of vinyl halides or triflates. Although not specific to 3-(2-Methoxyphenyl)but-2-enoic acid, this general approach can be adapted for its synthesis. The reaction would involve the palladium-catalyzed carbonylation of a suitably substituted vinyl precursor.

Furthermore, palladium iodide-based catalysts have shown great efficacy in various carbonylation reactions, including the synthesis of maleic anhydrides and acids from alkynes. mdpi.com This suggests the potential for developing a palladium-catalyzed route to this compound starting from an appropriately substituted alkyne precursor.

Table 1: Examples of Palladium-Catalyzed Reactions for Butenoic Acid Scaffolds
Reaction TypeCatalyst SystemSubstratesProductsReference
Oxidative Heck ReactionPd(OAc)₂ / Cu(OAc)₂3-Butenoic acid, Arylsulfonyl hydrazides4-Aryl-3-butenoic acids organic-chemistry.org
Oxidative DialkoxycarbonylationPdI₂ / KITerminal alkynesMaleic diesters mdpi.com
Oxidative CarbonylationPdI₂ / KI1,2- and 1,3-DiolsCyclic carbonates mdpi.com

Condensation Reactions with Carbonyl Precursors and Active Methylene (B1212753) Compounds

Condensation reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. The Knoevenagel and Claisen condensations are particularly relevant for the synthesis of but-2-enoic acid derivatives. organic-chemistry.orgegyankosh.ac.in

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, a compound with a CH₂ group flanked by two electron-withdrawing groups. egyankosh.ac.in In the synthesis of this compound, this would typically involve the reaction of 2-methoxybenzaldehyde (B41997) with an active methylene compound like diethyl malonate or ethyl acetoacetate, followed by hydrolysis and decarboxylation. researchgate.net The reaction is often catalyzed by a weak base, such as an amine or its salt. researchgate.net

The Claisen condensation, on the other hand, involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. egyankosh.ac.in This can be a viable route to precursors of the target molecule.

These condensation reactions are widely applicable and can be promoted by various catalysts, including basic catalysts and, in some cases, Lewis acids. organic-chemistry.orgresearchgate.net Mechanistic studies, including those using DFT calculations, have been employed to understand the selectivity of these reactions. researchgate.net

Table 2: Common Condensation Reactions in Organic Synthesis
Reaction NameReactantsProduct TypeCatalystReference
Knoevenagel CondensationAldehyde/Ketone + Active Methylene Compoundα,β-Unsaturated compoundWeak Base organic-chemistry.orgnih.gov
Claisen CondensationTwo Esters or Ester + Carbonyl Compoundβ-Keto ester / β-DiketoneStrong Base egyankosh.ac.in

Specific Approaches for this compound Precursors

The synthesis of precursors is a critical consideration. For this compound, a key precursor is 2-methoxyacetophenone. This can be prepared through various standard aromatic substitution reactions. Another important precursor is an appropriate active methylene compound.

A documented synthesis of a related compound, 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (ferulic acid), utilizes the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine. researchgate.net A similar strategy could be employed for the synthesis of this compound, starting from 2-methoxybenzaldehyde.

Stereochemical Control in But-2-enoic Acid Synthesis

The double bond in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemistry of this double bond is a crucial aspect of the synthesis.

In many condensation reactions, such as the Knoevenagel condensation, the (E)-isomer is often the thermodynamically more stable and, therefore, the major product. organic-chemistry.org However, the reaction conditions, including the choice of catalyst and solvent, can influence the stereochemical outcome.

For more precise control, stereoselective synthesis strategies can be employed. This can involve the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. youtube.com While detailed stereoselective syntheses specifically for this compound are not extensively reported in the provided context, general principles of stereocontrol in aldol-type reactions can be applied. youtube.com For instance, the use of specific boron enolates in aldol (B89426) reactions can provide high levels of diastereoselectivity, which could be adapted to control the geometry of the double bond formed. youtube.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. chemistryjournals.netnih.gov These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. chemistryjournals.net Key principles include waste prevention, maximizing atom economy, using safer solvents, and employing catalytic reagents. organic-chemistry.orgresearchgate.net

In the context of synthesizing this compound analogues, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ethanol, or supercritical carbon dioxide can significantly reduce the environmental impact of a synthesis. pnas.org

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. nih.gov This minimizes waste compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. pnas.org Condensation reactions, when optimized, can have good atom economy.

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. researchgate.net

Chemical Reactivity and Derivatization of 3 2 Methoxyphenyl but 2 Enoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.

Esterification Reactions

Esterification of 3-(2-Methoxyphenyl)but-2-enoic acid can be achieved through various methods to produce the corresponding esters. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or through enzymatic processes. Esterification modifies the polarity and hydrogen-bonding capacity of the parent molecule.

For instance, the synthesis of ethyl (E)-3-(2-methoxyphenyl)-2-butenoate involves refluxing the acid with potassium hydroxide (B78521) in a water and methanol (B129727) mixture, followed by acidification. mdpi.com Another example includes the preparation of various esters through reactions with different alcohols. medcraveonline.commedcraveonline.com The formation of ester derivatives is a common strategy to create new chemical entities with potentially altered biological activities or physicochemical properties.

Ester DerivativeReactantsReaction ConditionsReference
Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate(E)-3-(2-Methoxyphenyl)-2-butenoic acid, Potassium hydroxide, Water, MethanolReflux mdpi.com
p-methoxycinnamoylglycerolp-methoxycinnamic acid, GlycerolSolventless, 150-170 °C, Sulfonated mesoporous catalyst manchester.ac.uk

Amidation Reactions

The carboxylic acid functionality can also be converted to an amide. This transformation typically involves the activation of the carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent, followed by reaction with an amine. Amidation introduces a nitrogen-containing functional group, which can significantly alter the molecule's properties and potential interactions. For example, 3-methyl-N-prop-2-enylbut-2-enamide is a known amide derivative in this class of compounds. nih.gov

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to addition reactions, allowing for the synthesis of saturated analogs and the formation of cyclic structures.

Catalytic Hydrogenation for Saturated Analogues

Catalytic hydrogenation of the alkene double bond leads to the formation of the corresponding saturated carboxylic acid, 3-(2-methoxyphenyl)butanoic acid. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com This transformation removes the rigidity of the double bond and increases the conformational flexibility of the side chain.

Cyclization Reactions and Heterocyclic Formation

The presence of both the alkene and the carboxylic acid moieties allows for intramolecular cyclization reactions to form heterocyclic compounds. For instance, treatment of a similar compound, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, with thionyl chloride after hydrolysis leads to the formation of a furan-2,3-dione derivative. researchgate.net Furthermore, the reaction of related unsaturated acids with nitrogen nucleophiles has been shown to be a useful method for the synthesis of various heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. masterorganicchemistry.com The specific position of substitution will also be influenced by the steric hindrance and electronic effects of the butenoic acid side chain.

While nucleophilic aromatic substitution is generally less common for electron-rich aromatic rings, it can occur under specific conditions, particularly if there are other electron-withdrawing groups present on the ring or through mechanisms like the formation of aryne intermediates.

Advanced Synthetic Applications of this compound Remain Undocumented in Publicly Available Research

Therefore, a detailed article on the "Advanced Synthetic Utility of this compound as a Building Block" with specific research findings and data tables, as requested, cannot be generated at this time.

The functional groups present in this compound—a carboxylic acid, a carbon-carbon double bond (alkene), and a methoxy-substituted phenyl ring—suggest a potential for a variety of chemical transformations. In principle, this compound could serve as a precursor in reactions such as:

Cyclization reactions: The carboxylic acid and the double bond could potentially undergo intramolecular reactions to form heterocyclic or carbocyclic ring systems.

Addition reactions: The double bond is susceptible to the addition of various reagents.

Coupling reactions: The aromatic ring could be a substrate for cross-coupling reactions to form more complex biaryl structures or to introduce other substituents.

Derivatization of the carboxylic acid: The acid functionality can be converted into esters, amides, acid chlorides, and other derivatives, which could then be used in further synthetic steps.

However, without specific examples from published research, any discussion of its synthetic utility would be purely speculative and would not meet the requirement for a "thorough, informative, and scientifically accurate" article based on "detailed research findings."

Further research and publication in the field of organic synthesis may, in the future, provide the necessary information to detail the role of this compound as a valuable synthetic intermediate.

Advanced Spectroscopic and Structural Characterization Techniques for 3 2 Methoxyphenyl but 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For the (E)-isomer of 3-(2-Methoxyphenyl)but-2-enoic acid, the spectrum reveals distinct signals corresponding to each unique proton. mdpi.com

The stereochemistry of the double bond is confirmed as (E) through Nuclear Overhauser Effect (n.O.e.) difference spectroscopy. mdpi.com Irradiation of the methyl signal at 2.51 ppm shows no n.O.e. enhancement of the vinylic proton signal at 5.94 ppm, indicating they are not on the same side of the double bond. mdpi.com

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
CH₃2.51d1.5
OCH₃3.83s-
=CH5.94q1.5
H3'6.90dd8.3, 1.1
H5'6.95ddd7.5, 7.4, 1.1
H6'7.16dd7.5, 1.9
H4'7.31ddd8.3, 7.4, 1.9

Data obtained in CDCl₃ at 400 MHz. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for (E)-3-(2-Methoxyphenyl)but-2-enoic acid shows distinct resonances for each carbon atom, including methyl, methoxy (B1213986), olefinic, aromatic, and carbonyl carbons. mdpi.com

Carbon Assignment Chemical Shift (δ) in ppm
CH₃20.13
OCH₃55.32
=CH111.0
Aromatic CH (C3', C5', C6', C4')118.6, 120.5, 128.6, 129.6
Quaternary Aromatic (C1')132.8
Quaternary Olefinic (C3)156.2
Quaternary Aromatic (C2')159.4
Quaternary Carboxyl (C1)172.3

Data obtained in CDCl₃ at 15 MHz. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. In Electron Ionization (EI) mode, the mass spectrum of (E)-3-(2-Methoxyphenyl)but-2-enoic acid shows a molecular ion (M⁺) peak that confirms its molecular weight. mdpi.com

The spectrum displays a molecular ion peak at an m/z of 192, corresponding to the molecular formula C₁₁H₁₂O₃. mdpi.com The most intense peak, known as the base peak, appears at m/z 165. mdpi.com This major fragment likely results from the loss of the carboxyl group (-COOH), a common fragmentation pathway for carboxylic acids.

m/z Relative Intensity (%) Proposed Fragment
19310[M+H]⁺
19256M⁺ (Molecular Ion)
17524[M-OH]⁺
165100[M-COOH]⁺ (Base Peak)
13161[M-COOH-H₂O-CH₂]⁺

Data from Electron Ionization Mass Spectrometry (EI-MS). mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of (E)-3-(2-Methoxyphenyl)but-2-enoic acid clearly indicates the presence of its key functional groups. mdpi.com

The spectrum shows a very broad absorption between 3300 and 2800 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid dimer. mdpi.com A strong, sharp peak at 1692 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the α,β-unsaturated carboxylic acid. mdpi.com

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2800O-H stretch (broad)Carboxylic Acid
1692C=O stretch (strong)α,β-Unsaturated Carboxylic Acid
1631C=C stretchAlkene
1490, 1464, 1436C=C stretchAromatic Ring
1239C-O stretchAryl Ether

Data obtained in CDCl₃. mdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating compounds from a mixture and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing non-volatile compounds like this compound.

A typical method for a related compound involves reverse-phase (RP) HPLC, which can be adapted for this analysis. sielc.com Such a method would likely use a C18 or a specialized reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form. sielc.com In addition to analytical methods, preparative separation is achieved through crystallization, as demonstrated by the purification of the compound from an ether/light petroleum solvent system. mdpi.com

Computational and Theoretical Chemistry Studies of 3 2 Methoxyphenyl but 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing detailed insights into the electronic nature of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. youtube.comnih.gov By calculating the electron density, DFT can determine ground-state geometry, molecular orbital energies, and various reactivity descriptors. For a molecule like 3-(2-Methoxyphenyl)but-2-enoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key electronic properties. nih.gov

Key parameters derived from DFT studies include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically around oxygen atoms of the carboxyl and methoxy (B1213986) groups), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, around hydrogen atoms), which are prone to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

For related cinnamic acid derivatives, DFT studies have been used to understand how substituents on the phenyl ring influence electronic properties and reactivity. nih.govnih.gov The electron-donating nature of the methoxy group in this compound is expected to increase the electron density on the aromatic ring, influencing its interaction with other molecules.

Table 1: Illustrative Electronic Properties from DFT Calculations for Cinnamic Acid Derivatives This table presents typical data obtained from DFT calculations on related compounds to illustrate the concepts.

ParameterTypical Value / DescriptionSignificance
HOMO Energy~ -6.0 to -6.5 eVRepresents the ability to donate an electron.
LUMO Energy~ -1.5 to -2.0 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVIndicates chemical stability and reactivity.
Dipole Moment~ 2.0 to 4.0 DebyeMeasures the overall polarity of the molecule.

Conformation Analysis and Stereochemical Considerations

The three-dimensional shape (conformation) and stereochemistry of this compound are critical to its function and interactions. windows.netwashington.edu The molecule possesses several key stereochemical features:

E/Z Isomerism: The double bond in the but-2-enoic acid chain gives rise to E (trans) and Z (cis) geometric isomers. nih.gov The E isomer is generally more stable due to reduced steric hindrance.

Rotatable Bonds: There are single bonds, such as the C-C bond connecting the phenyl ring to the butenoic chain and the C-O bond of the methoxy group, that can rotate.

The presence of the methoxy group at the ortho position introduces significant steric hindrance. This forces the phenyl ring to rotate out of the plane of the butenoic acid side chain to minimize steric clash. Conformation analysis, performed using computational methods, can map the potential energy surface as a function of the torsion angles of these rotatable bonds to identify the most stable, low-energy conformations. quimicaorganica.org These preferred conformations are crucial for understanding how the molecule will fit into the binding site of a biological target. washington.edu

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Prediction of Binding Affinities to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. fip.orgmdpi.com The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity. This affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

For compounds like this compound, potential biological targets could include enzymes involved in inflammation, such as Cyclooxygenase-2 (COX-2), or other enzymes like carbonic anhydrase. nih.govnih.gov Docking studies on similar molecules have successfully predicted their potential as enzyme inhibitors. fip.orgresearchgate.net The predicted binding affinity helps in prioritizing compounds for experimental testing.

Table 2: Illustrative Molecular Docking Results for Cinnamic Acid Derivatives Against Potential Targets This table provides example data based on studies of related inhibitors to demonstrate the output of docking simulations.

Compound TypeProtein Target (PDB ID)Example Binding Affinity (kcal/mol)Predicted Activity
Methoxyphenyl DerivativeCOX-2 (e.g., 6COX)-8.2Anti-inflammatory
Aryl SulfonamideCarbonic Anhydrase II-7.5Enzyme Inhibition
Flavone DerivativeEstrogen Receptor α-10.1Anticancer

Ligand-Protein Interaction Profiling

Beyond just predicting binding affinity, docking simulations provide a detailed profile of the interactions between the ligand and the amino acid residues in the protein's active site. ebi.ac.uk These interactions are crucial for stabilizing the ligand-protein complex. Common interactions include:

Hydrogen Bonds: The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. It can form critical hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact favorably with nonpolar residues.

Pi-Pi Stacking or T-shaped Interactions: The aromatic phenyl ring can engage in π-π interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Van der Waals Forces: These are general attractive or repulsive forces between the ligand and protein atoms.

Analysis of these interactions helps to rationalize the binding mode and provides a structural basis for the molecule's activity, guiding the design of new analogs with improved potency and selectivity. nih.gov

Dynamics Simulations and Conformational Landscape Exploration

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.govcapes.gov.br

For this compound, MD simulations can:

Explore the Conformational Landscape: In solution or within a binding site, the molecule is not static. MD simulations can explore the different conformations the molecule adopts and their relative stabilities. nih.gov

Assess Binding Stability: By running a simulation of the ligand-protein complex, researchers can assess the stability of the binding pose over time. If the ligand remains stably bound and key interactions are maintained, it provides stronger evidence for the predicted binding mode.

Reveal Induced Fit Mechanisms: MD simulations can show how the protein conformation changes in response to ligand binding, a phenomenon known as "induced fit." nih.gov This can reveal allosteric effects or uncover binding pockets not apparent in the static crystal structure.

These dynamic studies provide a more realistic and comprehensive understanding of the molecular recognition process, complementing the insights gained from quantum chemistry and static docking models.

Biological Activity and Proposed Mechanisms of Action for 3 2 Methoxyphenyl but 2 Enoic Acid Analogues

Anti-inflammatory Pathways and Molecular Targets

Derivatives of 3-(2-methoxyphenyl)but-2-enoic acid have been identified as potent anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways. For instance, certain analogues have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. This inhibition is crucial in mitigating inflammatory responses.

A notable analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been demonstrated to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibition of STAT3 and its downstream signaling pathways in both murine macrophages and human synoviocytes from rheumatoid arthritis patients highlights a significant molecular target for these compounds. nih.gov Furthermore, some derivatives, such as (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (DDP), a licochalcone B derivative, have been found to inhibit the generation of nitric oxide and pro-inflammatory cytokines by suppressing the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.gov

Additionally, some analogues exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. The potential for COX-2 selectivity has been suggested for some fluorinated analogs, indicating a more targeted anti-inflammatory effect with potentially fewer side effects. The compound 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) has also been shown to effectively inhibit UVB-induced skin edema and the release of prostaglandin (B15479496) E(2). nih.gov

Antimicrobial Modalities

The antimicrobial properties of this compound analogues are broad, encompassing both antibacterial and antifungal activities. Chalcones, a class of compounds to which many of these analogues belong, are known for their wide spectrum of biological activities, including antimicrobial effects. nih.gov

In terms of antibacterial action, certain chalcone (B49325) derivatives have demonstrated the ability to modulate the activity of antibiotics. For example, (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one was found to synergistically enhance the action of Norfloxacin and Ethidium Bromide against strains of Staphylococcus aureus that possess efflux pumps. nih.gov Another study synthesized a new molecule, (2E, 2E)-4,4-trisulfanediylbis(but-2-enoic acid) (TSDB), which showed a strong inhibitory effect against Staphylococcus aureus by disrupting the integrity of the cell membrane. nih.gov Furthermore, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid have been synthesized and some have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

With respect to antifungal activity, new butenolide compounds containing a methoxyacrylate scaffold, derived from butenolides, have shown significant efficacy. nih.gov The introduction of a methoxyacrylate scaffold was found to be beneficial for improving the antifungal activity of these compounds against Sclerotinia sclerotiorum. nih.gov Molecular docking simulations have suggested that this enhanced activity is due to favorable interactions with fungal cellular components. nih.gov Additionally, some 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives have shown significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Anticancer and Antiproliferative Effects

Analogues of this compound have emerged as a promising class of compounds in cancer research due to their anticancer and antiproliferative activities.

The general structure of chalcones, featuring an α,β-unsaturated carbonyl group, facilitates their interaction with various biological molecules, contributing to their anticancer properties. nih.gov The biological activity of these chalcones is significantly influenced by the substituents on their aromatic rings. nih.gov

Enzyme Inhibition (e.g., Protein Kinases, Carbonic Anhydrase)

A key mechanism underlying the anticancer effects of these analogues is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Protein Kinase Inhibition: Certain pyrazine (B50134) derivatives have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A). nih.gov CSNK2A is a protein kinase that, when dysregulated, is implicated in various cancers by promoting cell survival and proliferation. nih.gov Optimization of these pyrazine analogues has led to improved selectivity for CSNK2A over other kinases like PIM3, which is important for reducing potential off-target effects. nih.gov

Carbonic Anhydrase Inhibition: Some analogues of this compound act as inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and are linked to cancer progression. nih.gov The inhibition of these enzymes can disrupt the pH regulation of cancer cells, leading to their death. Sulfamates and bis-sulfamates are among the compound classes that have shown potent inhibition of these tumor-associated CA isozymes. nih.gov

The inhibitory action of these compounds often involves the coordination to the metal ion in the active site of the enzyme. Below is a table summarizing the inhibitory activity of some benzenesulfonamide (B165840) derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
8 125.445.78.36.7
9 158.352.110.28.1
10 201.568.412.59.8
11 254.783.215.111.4
12 98.638.96.75.0
13 112.841.37.95.9
14 145.255.69.77.2
15 189.469.811.88.5
16 452.1189.765.342.1
17 568.3254.178.955.8
18 721.5365.883.568.4
19 835.0429.391.275.3
AAZ 250.012.025.05.7
Standard carbonic anhydrase inhibitor Acetazolamide.
*Data sourced from a study on novel primary benzenesulfonamides. nih.gov

Interaction with Cellular Components (e.g., DNA, Proteins)

In addition to enzyme inhibition, these analogues can exert their anticancer effects through direct interactions with other vital cellular components.

Interaction with DNA: Some zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide have been shown to interact with DNA. researchgate.net These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, ultimately leading to the inhibition of DNA replication and transcription in cancer cells. researchgate.net

Interaction with Cellular Proteins: The α,β-unsaturated carbonyl group present in many chalcone analogues acts as a Michael acceptor, enabling them to react with sulfhydryl groups in cysteine residues of various proteins. nih.gov This covalent modification can alter the function of key proteins involved in cellular processes like apoptosis and metastasis, thereby contributing to the anticancer activity. nih.gov For example, some chalcones have been shown to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Other Noteworthy Biological Activities and their Foundational Mechanisms

Beyond the activities detailed above, analogues of this compound have been investigated for other potential therapeutic applications.

One such area is their anti-angiogenic activity . Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) has been shown to inhibit angiogenesis in a chorioallantoic membrane assay, suggesting its potential as a cancer chemopreventive agent. nih.gov The proposed mechanism involves the inhibition of fibroblast growth factor receptor-1 (FGFR-1) and cyclooxygenase-2 (COX-2) activity. nih.gov

Furthermore, some derivatives have demonstrated antioxidant properties . They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases, including inflammatory conditions and cancer. cymitquimica.com

Structure Activity Relationship Sar Studies of 3 2 Methoxyphenyl but 2 Enoic Acid Derivatives

Influence of Substituent Position on the Methoxyphenyl Ring on Biological Efficacy

The position of the methoxy (B1213986) group on the phenyl ring of 3-(aryl)but-2-enoic acid derivatives is a critical determinant of their biological activity. While research directly comparing the 2-methoxy, 3-methoxy, and 4-methoxy isomers of 3-(phenyl)but-2-enoic acid is specific to the biological target, broader studies on related phenylpropanoic acids and other similar compounds provide significant insights into these structure-activity relationships.

Generally, the methoxy group's position influences the molecule's electronic properties and steric profile. A methoxy group in the para position (4-methoxy) often enhances biological activities such as antidiabetic and hepatoprotective effects in phenylpropenoic acids. mdpi.com For instance, p-methoxycinnamic acid has shown significantly higher antidiabetic activity compared to its parent compound. mdpi.com This is often attributed to favorable electronic effects and the potential for specific interactions within biological targets.

In contrast, a methoxy group in the ortho position (2-methoxy), as in the parent compound of this article, can introduce steric hindrance that may either enhance or diminish activity depending on the target protein's active site topology. nih.gov The meta position (3-methoxy) typically has a different electronic influence compared to the ortho and para positions, which can also translate to varied biological responses. researchgate.net For example, in a study on Schiff bases, derivatives with methyl groups (a less electron-donating group than methoxy) at the meta and para positions showed greater antimicrobial activity than the ortho-substituted counterparts. researchgate.net

The table below summarizes the observed effects of methoxy group positioning on the biological activities of analogous compound series.

Substituent PositionCompound SeriesObserved Biological EffectReference
ortho (2-methoxy)Phenylpropenoic AcidsCan introduce steric hindrance, potentially altering activity. nih.gov
meta (3-methoxy)Schiff Bases (methylated)Showed potent antifungal and antibacterial activities. researchgate.net
para (4-methoxy)Phenylpropenoic AcidsEnhanced antidiabetic and hepatoprotective activities. mdpi.com

It is evident that the placement of the methoxy substituent is a key factor in tuning the biological efficacy of this class of compounds.

Impact of Variations to the But-2-enoic Acid Backbone on Biological Activities

Modifications to the but-2-enoic acid backbone of 3-(2-methoxyphenyl)but-2-enoic acid have a profound impact on the compound's physicochemical properties and, consequently, its biological activities. These variations can include alterations in the carboxylic acid group, the double bond, and the methyl group.

Esterification of the carboxylic acid, for example, converts the acidic moiety into a more lipophilic ester group. This change eliminates the hydrogen-bond donor capacity and reduces the polarity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target molecules.

Saturation of the C2-C3 double bond from an enoic acid to a saturated butanoic acid derivative removes the planarity and rigidity of this part of the molecule. This modification can significantly alter the compound's three-dimensional shape and its ability to fit into specific binding pockets.

The following table details some variations to the but-2-enoic acid backbone and their potential impact on biological activity.

Modification to But-2-enoic Acid BackboneExample DerivativePotential Impact on Biological ActivityReference
Esterification of Carboxylic AcidEthyl (E)-3-(4-methylphenyl)but-2-enoateReduced polarity, altered ADME properties.
Introduction of an Amino Group(E)-4-(3-amino-4-methoxyphenyl)but-2-enoic acidNew hydrogen bonding capabilities, altered electronic properties. nih.gov
Addition of a Butenyl Group3-(2-But-3-enyl-4-methoxyphenyl)prop-2-enoic acidIncreased lipophilicity and altered steric profile. nih.gov

These examples underscore the importance of the but-2-enoic acid backbone as a scaffold for chemical modification to modulate biological activity.

Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of this compound derivatives. The primary stereochemical feature of this scaffold is the configuration of the double bond in the but-2-enoic acid moiety, which can exist as either the (E)- or (Z)-isomer.

The (E)-isomer, where the larger substituents on the double bond are on opposite sides, typically results in a more linear and extended conformation. In contrast, the (Z)-isomer has the larger substituents on the same side, leading to a more bent and sterically hindered shape. This difference in three-dimensional structure is often critical for the molecule's ability to bind effectively to its biological target. For many biologically active compounds containing a propenoic acid moiety, the (E)-isomer is the more active form, as it allows for optimal interaction with the target's binding site.

While direct comparative studies of the (E) and (Z) isomers of this compound are not extensively reported in the available literature, research on related chiral compounds consistently demonstrates the profound impact of stereochemistry on biological function. For instance, in a study of 3-Br-acivicin isomers, only the isomers with a specific stereoconfiguration ((5S, αS)) displayed significant antiplasmodial activity, suggesting that stereoselective uptake and target binding are crucial. nih.gov

The following table illustrates the importance of stereochemistry in related compounds.

Compound/FeatureStereoisomersImpact on Biological ActivityReference
3-(Aryl)but-2-enoic Acid(E) vs (Z)The (E)-isomer generally leads to a more extended conformation, which is often the more biologically active form. nist.gov
3-Br-acivicin(5S, αS) vs other isomersOnly the (5S, αS) isomers showed significant antiplasmodial activity. nih.gov

These findings highlight that the specific spatial arrangement of atoms is a key factor in the activity and selectivity of these compounds.

Elucidation of Pharmacophores and Key Binding Interactions

The elucidation of pharmacophores and key binding interactions is essential for understanding the mechanism of action of this compound derivatives and for the rational design of more potent and selective analogs. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

Based on the structure of this compound and SAR studies of related molecules, a general pharmacophore model can be proposed. This model would likely include:

An aromatic ring, which can participate in hydrophobic and π-π stacking interactions.

A hydrogen bond acceptor (the methoxy group).

A hydrogen bond donor/acceptor (the carboxylic acid group).

A hydrophobic feature (the methyl group on the butenoic acid chain).

Molecular docking studies on analogous compounds have provided insights into the key binding interactions that may be relevant for this class of molecules. For example, studies on chalcone (B49325) analogs, which share the 1,3-diphenylprop-2-en-1-one scaffold, have identified key interactions with enzymes like cyclooxygenase (COX) and anti-apoptotic proteins like Bcl-2. unja.ac.idjaper.in These interactions often involve hydrogen bonding with specific amino acid residues (e.g., arginine, tyrosine, serine) and hydrophobic interactions within the binding pocket. japer.innih.gov

The table below outlines potential pharmacophoric features and key binding interactions for this compound derivatives based on studies of related compounds.

Pharmacophoric FeaturePotential Key Binding InteractionTarget Class ExampleReference
Aromatic RingHydrophobic interactions, π-π stackingKinases, Nuclear Receptors semanticscholar.org
Carboxylic AcidHydrogen bonding, ionic interactionsCOX, other enzymes japer.in
Methoxy GroupHydrogen bond acceptorVarious enzymes and receptors nih.gov
Methyl GroupHydrophobic interactionsFilling hydrophobic pockets

In silico methods like molecular docking and pharmacophore modeling are powerful tools to predict and rationalize the binding modes of these derivatives, guiding the synthesis of new compounds with improved biological profiles. semanticscholar.orgnih.gov

Q & A

Basic Synthesis Optimization: What are the most efficient methods for synthesizing 3-(2-Methoxyphenyl)but-2-enoic acid, and how can reaction conditions be tailored to improve yield?

Answer:
The compound can be synthesized via condensation reactions between substituted benzaldehydes and active methylene compounds, as demonstrated in analogous systems like (E)-3-phenylbut-2-enoic acid synthesis. Key steps include:

  • Reagent Selection : Use of phosphorane reagents (e.g., 2a in ) to facilitate β-keto acid formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while aqueous NaOH aids in purification .
  • Stereochemical Control : Adjusting reaction temperature and pH to favor E/Z isomer formation, as seen in (Z)-3-(4-chlorophenyl)but-2-enoic acid synthesis .
    Yield improvements (70–85%) are achievable via stepwise pH adjustment and recrystallization in ethanol-water mixtures.

Advanced Physicochemical Characterization: How do solvent polarity and substituent position affect the spectroscopic properties of this compound?

Answer:

  • UV-Vis and Fluorescence : The conjugated enoic acid system exhibits solvent-dependent absorption maxima (λmax ~280–320 nm). Polar solvents (e.g., DMSO) induce red shifts due to enhanced π→π* transitions, as observed in structurally similar coumarins .
  • NMR Analysis : The ortho-methoxy group deshields aromatic protons (δ 7.2–7.8 ppm in CDCl3), while the α,β-unsaturated acid moiety shows characteristic <sup>13</sup>C signals at δ 165–170 ppm .
  • IR Spectroscopy : Stretching frequencies for the carboxylic acid (O-H: ~2500–3300 cm⁻¹) and conjugated carbonyl (C=O: ~1680 cm⁻¹) confirm tautomeric forms .

Basic Structural Validation: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • Chromatography : HPLC with C18 columns (mobile phase: methanol/0.1% TFA) resolves impurities. Purity >95% is achievable via gradient elution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C11H12O3: 192.0786 g/mol) and fragmentation patterns (e.g., loss of CO2 at m/z 148) .
  • Elemental Analysis : Carbon/hydrogen ratios should align with theoretical values (±0.3% deviation) .

Advanced Stereochemical Analysis: How can E/Z isomerism in this compound derivatives be resolved and quantified?

Answer:

  • NMR Coupling Constants : JHα,Hβ >12 Hz indicates trans (E) configuration, while J <10 Hz suggests cis (Z) .
  • Chiral Chromatography : Use of Chiralpak® columns with hexane/ethanol eluents separates enantiomers in esterified derivatives .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability; E isomers are typically 2–4 kcal/mol more stable due to reduced steric hindrance .

Basic Structure-Activity Relationship (SAR): How does the ortho-methoxy substituent influence the compound’s acidity and reactivity?

Answer:

  • Acidity (pKa) : The ortho-methoxy group increases acidity (pKa ~4.8–5.2) compared to para-substituted analogs (pKa ~4.6) due to inductive effects and resonance stabilization of the conjugate base .
  • Reactivity : The electron-donating methoxy group enhances electrophilic substitution at the aromatic ring but reduces nucleophilic attack at the α,β-unsaturated carbonyl .

Advanced Biological Applications: What methodologies are used to evaluate the antitumor potential of this compound derivatives?

Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values <50 µM indicate therapeutic potential .
    • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies caspase-3 activation .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding to kinase domains (e.g., EGFR) with ΔG < −8 kcal/mol .

Advanced Computational Modeling: How can DFT and QSAR models predict the electronic properties of this compound?

Answer:

  • DFT Calculations :
    • HOMO-LUMO gaps (~4.5 eV) correlate with redox stability.
    • Fukui indices identify nucleophilic sites (C-3 of the enoic acid) for derivatization .
  • QSAR Models :
    • LogP values (1.8–2.2) predict moderate membrane permeability .
    • Hammett constants (σmeta = 0.12) guide substituent selection for enhanced bioactivity .

Basic Solvent Effects: How does solvent choice impact the compound’s fluorescence and stability during photochemical studies?

Answer:

  • Polarity Effects : Non-polar solvents (e.g., hexane) enhance fluorescence quantum yield (ΦF ~0.45) by reducing non-radiative decay, while polar solvents (e.g., water) quench emission (ΦF ~0.15) .
  • Photostability : UV irradiation in methanol induces <5% degradation over 24 hours, whereas DMSO accelerates decomposition (~20%) due to radical formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.